![molecular formula C12H21NO5 B2943569 (2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid CAS No. 1040744-62-4](/img/structure/B2943569.png)
(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid, commonly known as MPAA, is a synthetic compound that has been extensively studied in scientific research. MPAA is a derivative of the natural amino acid, leucine, and has been shown to have potential applications in various fields such as medicine and agriculture.
Mechanism of Action
The mechanism of action of MPAA is not fully understood. However, it has been shown to inhibit the activity of the enzyme, mTOR, which is involved in various cellular processes such as protein synthesis and cell growth. MPAA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPAA inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that MPAA has anti-tumor effects in animal models. MPAA has also been shown to promote plant growth and increase crop yield.
Advantages and Limitations for Lab Experiments
MPAA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, one limitation of MPAA is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for MPAA research. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use as a drug delivery system. Another direction is to study its plant growth-promoting properties and its potential use in agriculture. Additionally, more research is needed to fully understand the mechanism of action of MPAA and its effects on cellular processes.
Synthesis Methods
MPAA can be synthesized through a multi-step process starting with the protection of the carboxylic acid group of leucine. The protected leucine is then reacted with isobutylene oxide to obtain the protected MPAA. The final step involves the deprotection of the carboxylic acid group to obtain the final product, MPAA.
Scientific Research Applications
MPAA has been studied for its potential applications in various fields such as medicine and agriculture. In medicine, MPAA has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system. In agriculture, MPAA has been shown to have plant growth-promoting properties.
properties
IUPAC Name |
(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-6-7-17-11(16)13-9(10(14)15)8(2)18-12(3,4)5/h6,8-9H,1,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDHGXYMMWPCKS-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC=C)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC=C)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.